Z-FG-NHO-BzOME

Cysteine Protease Enzyme Kinetics Selectivity

Z-FG-NHO-BzOME (CAS 180313-86-4), also designated as Cathepsin Inhibitor III or Z-Phe-Gly-NHO-Bz-pOMe, is a synthetic, peptidomimetic inhibitor belonging to the acyloxymethyl ketone class of irreversible cysteine protease inhibitors. Its molecular formula is C27H27N3O7 with a molecular weight of 505.52 g/mol.

Molecular Formula C27H27N3O7
Molecular Weight 505.5 g/mol
Cat. No. B12384120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-FG-NHO-BzOME
Molecular FormulaC27H27N3O7
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)ONC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C27H27N3O7/c1-35-22-14-12-21(13-15-22)26(33)37-30-24(31)17-28-25(32)23(16-19-8-4-2-5-9-19)29-27(34)36-18-20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H,28,32)(H,29,34)(H,30,31)/t23-/m0/s1
InChIKeyMWMGBOYXKWUFNQ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Z-FG-NHO-BzOME (Cathepsin Inhibitor III): Technical Baseline for Selective Cysteine Protease Inhibition


Z-FG-NHO-BzOME (CAS 180313-86-4), also designated as Cathepsin Inhibitor III or Z-Phe-Gly-NHO-Bz-pOMe, is a synthetic, peptidomimetic inhibitor belonging to the acyloxymethyl ketone class of irreversible cysteine protease inhibitors . Its molecular formula is C27H27N3O7 with a molecular weight of 505.52 g/mol . It is recognized for its ability to selectively and covalently inhibit specific members of the papain superfamily of cysteine proteases, a feature that distinguishes it from broad-spectrum protease inhibitors .

Z-FG-NHO-BzOME Procurement: Why Simple Substitution with Generic Cysteine Protease Inhibitors is Not Equivalent


Generic substitution is not recommended because Z-FG-NHO-BzOME exhibits a specific, rank-ordered potency profile against a subset of cysteine cathepsins, with a documented >100-fold difference in inhibitory kinetics between its primary and secondary targets . This contrasts with broad-spectrum inhibitors like E-64 or Z-FA-FMK, which lack this defined selectivity [1]. Using an alternative inhibitor could lead to off-target effects or incomplete inhibition of the intended cysteine protease, thereby introducing uncontrolled variability in biological assays and compromising data reproducibility [2].

Quantitative Evidence for Selecting Z-FG-NHO-BzOME: A Comparative Guide for Procurement and Assay Design


Quantitative Selectivity Profile: k2/Ki Values for Cathepsins B, L, S, and Papain

Z-FG-NHO-BzOME demonstrates a >100-fold difference in second-order rate constant (k2/Ki) across its primary targets, with highest potency against Cathepsin L (1.5 x 10^5 M^-1 s^-1) and lowest against papain (1.0 x 10^3 M^-1 s^-1) . This rank-ordered potency (Cathepsin L > Cathepsin S > Cathepsin B > Papain) is a quantifiable basis for selecting it over other cysteine protease inhibitors, such as the closely related analog Z-FG-NHO-Bz (Cathepsin Inhibitor I, CAS 118292-22-1), which lacks the p-methoxybenzoyl ester group and does not have comparable published kinetic data [1].

Cysteine Protease Enzyme Kinetics Selectivity

Cellular Functional Selectivity: Inhibition of Cathepsin-Dependent Elastase Activity vs. Other Protease Classes

In a cellular model of human airway smooth muscle cells (HASMCs), treatment with 10 μmol/L Z-FG-NHO-BzOMe for 6 hours resulted in a statistically significant reduction of intracellular elastase activity [1]. This effect was comparable to the reduction observed with the broad-spectrum MMP inhibitor NNGH (50 μmol/L) but distinct from the effects of serine protease inhibitors (PMSF) or caspase inhibitors (zVADfmk), confirming its specific action on cathepsin-mediated proteolysis in a living cell context [1].

Cell Biology Elastase Protease

Stability in Aqueous Buffer: Quantified Half-Life for Experimental Planning

Z-FG-NHO-BzOME exhibits a defined stability profile in aqueous solution, with a half-life of 37 hours at 30°C and 300 hours at 0°C in buffered solution (pH 5-9) . This is a critical quantitative parameter for planning long-term cell culture experiments or enzyme assays. In contrast, the stability data for the analog Z-FG-NHO-Bz (Cathepsin Inhibitor I) in similar conditions is not readily available from authoritative sources, creating uncertainty for experimental design [1].

Stability Storage Assay

Recommended Research and Industrial Application Scenarios for Z-FG-NHO-BzOME Based on Quantitative Evidence


Dissecting the Role of Cathepsin L vs. Cathepsin B in Tumor Invasion and Metastasis Assays

Use Z-FG-NHO-BzOME to preferentially inhibit Cathepsin L (k2/Ki = 1.5 x 10^5 M^-1 s^-1) over Cathepsin B (k2/Ki = 1.0 x 10^4 M^-1 s^-1) . This 15-fold kinetic difference allows for the selective ablation of Cathepsin L activity in cell-based invasion assays, enabling researchers to differentiate the contributions of these two proteases to matrix degradation and cell motility. This is a key advantage over using pan-cathepsin inhibitors like E-64 or Z-FA-FMK, which do not discriminate between these family members.

Validating Cathepsin-Specific Effects in Elastin Degradation Studies

Employ Z-FG-NHO-BzOME as a tool compound to confirm that observed elastase activity in cellular models is specifically due to cysteine cathepsins and not matrix metalloproteinases (MMPs) or serine proteases. A concentration of 10 μmol/L has been validated to significantly reduce intracellular elastase activity in HASMCs without affecting other protease pathways, as demonstrated by the lack of effect from caspase or serine protease inhibitors under the same conditions [1]. This allows for a clean, orthogonal confirmation of cathepsin involvement.

Long-Term Cellular Differentiation or Phenotypic Assays Requiring Stable Inhibitor Activity

For experiments lasting up to 3-4 days (e.g., stem cell differentiation, chronic stimulation of immune cells), Z-FG-NHO-BzOME's documented half-life of 37 hours at 30°C in aqueous buffer provides a significant practical advantage over inhibitors with unknown or shorter half-lives. This data allows researchers to confidently plan media change schedules and ensure sustained target inhibition throughout the critical window of the assay, minimizing the risk of experimental failure due to compound degradation.

Technical Documentation Hub

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